molecular formula C11H12N2O2 B13315314 2-(2-Methyl-2H-indazol-3-yl)propanoic acid

2-(2-Methyl-2H-indazol-3-yl)propanoic acid

Cat. No.: B13315314
M. Wt: 204.22 g/mol
InChI Key: XYKPCGPOPYNINL-UHFFFAOYSA-N
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Description

2-(2-Methyl-2H-indazol-3-yl)propanoic acid is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2H-indazol-3-yl)propanoic acid can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation . These reactions typically require specific conditions, such as the presence of oxygen as the terminal oxidant and the use of solvents like DMSO.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-2H-indazol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indazole ring, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Methyl-2H-indazol-3-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-2H-indazol-3-yl)propanoic acid involves its interaction with molecular targets and pathways within biological systems. The indazole ring can bind to specific receptors or enzymes, modulating their activity. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyl-2H-indazol-3-yl)propanoic acid is unique due to its specific substitution pattern on the indazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 2-position of the indazole ring can enhance its stability and interaction with biological targets.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(2-methylindazol-3-yl)propanoic acid

InChI

InChI=1S/C11H12N2O2/c1-7(11(14)15)10-8-5-3-4-6-9(8)12-13(10)2/h3-7H,1-2H3,(H,14,15)

InChI Key

XYKPCGPOPYNINL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C=CC=CC2=NN1C)C(=O)O

Origin of Product

United States

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